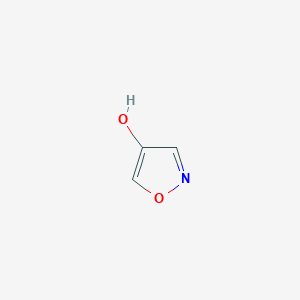

Isoxazol-4-ol

Vue d'ensemble

Description

4-Hydroxyisoxazole, also known as hymexazol, is a fungicide and plant growth regulator . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyisoxazole is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively . The Density Functional Theory (DFT) analysis is often used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .

Chemical Reactions Analysis

The construction of the isoxazole ring involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Mécanisme D'action

Target of Action

4-Hydroxyisoxazole, like other isoxazole derivatives, has been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been reported to interact with various enzymes and receptors . For instance, some isoxazole derivatives have been found to downregulate the expression of phosphorylated-STAT3, a novel target for chemotherapeutic drugs .

Mode of Action

For example, some isoxazole derivatives have been found to reduce heart rate, cardiac output, and force of contraction .

Biochemical Pathways

Isoxazole derivatives have been associated with various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole derivatives may affect a variety of biochemical pathways.

Result of Action

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of isoxazole derivatives has been reported to be influenced by environmental factors .

Orientations Futures

Isoxazole, including 4-Hydroxyisoxazole, continues to attract the attention of researchers due to its synthetic availability, special chemical and biological properties, and widespread practical use . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules, including isoxazoles, is highly desirable to accelerate the drug discovery programme .

Analyse Biochimique

Biochemical Properties

4-Hydroxyisoxazole is known to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been found that isoxazole derivatives can act as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry

Cellular Effects

Isoxazole derivatives have been reported to exhibit a range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties . These effects suggest that 4-Hydroxyisoxazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxyisoxazole is not well-defined. It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

1,2-oxazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFBKQBATYREHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902402 | |

| Record name | NoName_1644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

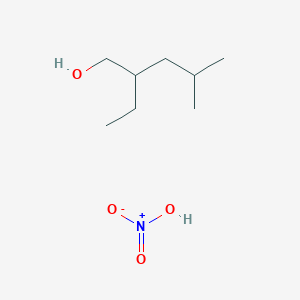

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

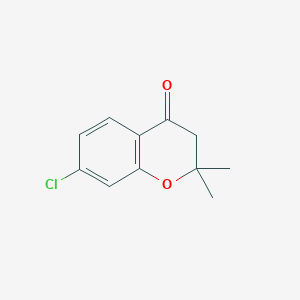

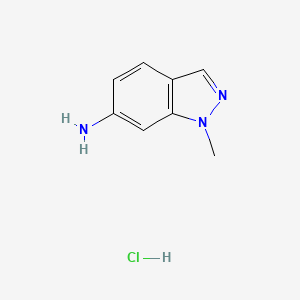

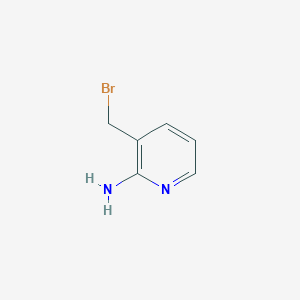

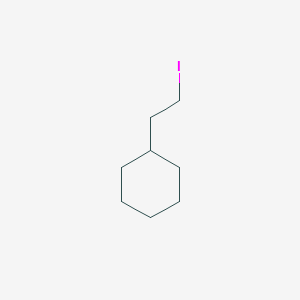

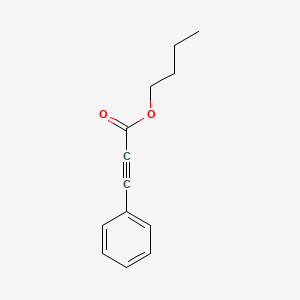

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 4-Hydroxyisoxazole?

A1: 4-Hydroxyisoxazole is a heterocyclic compound featuring a 5-membered ring containing one oxygen atom and one nitrogen atom. Its molecular formula is C3H3NO2.

Q2: Is there evidence of 4-Hydroxyisoxazole existing in different tautomeric forms?

A2: Yes, spectroscopic studies have provided evidence for the existence of different tautomeric forms of 4-Hydroxyisoxazole. [, ]

Q3: Has 4-Hydroxyisoxazole been identified in nature?

A3: Yes, 4-Hydroxyisoxazole, also known as Triumferol, was isolated from a plant seed extract and identified as a seed germination inhibitor. [, ]

Q4: Can you describe a method for synthesizing 4-Hydroxyisoxazole?

A4: One synthesis route involves the reaction of diethyl acetonedicarboxylate with nitrosyl chloride. Using an excess of nitrosyl chloride, or starting with diethyl isonitrosoacetonedicarboxylate and one equivalent of nitrosyl chloride, yields diethyl 4-hydroxyisoxazole-3,5-dicarboxylate. [] Another method involves the base-catalyzed conversion of 2,5-dicarbomethoxy-3,4-diazacyclopentadienone 3,4-dioxide. []

Q5: Are there any known applications of 4-Hydroxyisoxazole derivatives in medicinal chemistry?

A5: Yes, research has explored the use of (Azolyphenyl)oxazolidinones, which are structurally related to 4-Hydroxyisoxazole, as potential antibacterial agents against Haemophilus Influenzae and Moraxella Catarrhalis. []

Q6: What resources are available for researchers interested in exploring 4-Hydroxyisoxazole further?

A6: Researchers can utilize databases like the Ullmann Encyclopedia of Industrial Chemistry [] and explore synthetic organic chemistry resources like "Advanced Organic Chemistry" by March. [] Additionally, scientific journals like the Journal of Organic Chemistry, Tetrahedron Letters, and the Journal of Heterocyclic Chemistry often publish research related to heterocyclic compounds, including isoxazoles. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)